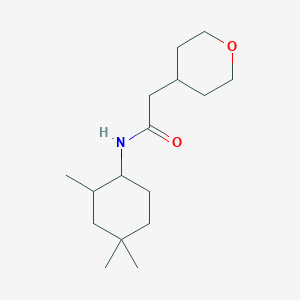

2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide, also known as OXA-23, is a carbapenemase enzyme that is responsible for the resistance of bacteria to carbapenem antibiotics. Carbapenems are a class of antibiotics that are used to treat severe bacterial infections, but their effectiveness has been compromised by the emergence of carbapenem-resistant bacteria. OXA-23 is one of the most common carbapenemase enzymes found in gram-negative bacteria, and its prevalence has become a major public health concern.

Mécanisme D'action

2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide is a beta-lactamase enzyme that hydrolyzes the beta-lactam ring of carbapenem antibiotics, rendering them ineffective against bacteria. The enzyme is able to do this by breaking the amide bond in the beta-lactam ring, which is essential for the antibiotic's activity. This compound is also able to confer resistance to other beta-lactam antibiotics, such as penicillins and cephalosporins.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are primarily related to its ability to confer resistance to carbapenem antibiotics. This resistance can have serious consequences for patients with bacterial infections, as it limits the effectiveness of antibiotics and can lead to treatment failure. In addition, the overuse and misuse of antibiotics can contribute to the development of antibiotic-resistant bacteria, which is a major public health concern.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide in lab experiments include its well-established role in carbapenem resistance, its availability as a recombinant protein, and its ability to confer resistance to other beta-lactam antibiotics. However, there are also limitations to using this compound in lab experiments, including the risk of contamination and the need for specialized equipment and expertise to handle and purify the enzyme.

Orientations Futures

There are several future directions for research on 2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide, including the development of new antibiotics that are effective against carbapenem-resistant bacteria, the identification of new mechanisms of antibiotic resistance, and the development of new strategies for combating antibiotic resistance. In addition, researchers are also exploring the use of this compound as a tool for studying the mechanisms of antibiotic resistance and for developing new antibiotics that are effective against carbapenem-resistant bacteria.

Méthodes De Synthèse

The synthesis of 2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide is a complex process that involves the cloning and expression of the this compound gene in a bacterial host. The gene is then purified and characterized using various biochemical and biophysical techniques. The most common method for synthesizing this compound is through recombinant DNA technology, which involves the use of plasmids to introduce the gene into a bacterial host.

Applications De Recherche Scientifique

2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide has been extensively studied in the field of microbiology and infectious diseases. Its role in carbapenem resistance has been well established, and researchers are now focusing on developing new strategies to combat this resistance. This compound is also being used as a tool for studying the mechanisms of antibiotic resistance in bacteria, and for developing new antibiotics that are effective against carbapenem-resistant bacteria.

Propriétés

IUPAC Name |

2-(oxan-4-yl)-N-(2,4,4-trimethylcyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO2/c1-12-11-16(2,3)7-4-14(12)17-15(18)10-13-5-8-19-9-6-13/h12-14H,4-11H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBLONLPEFXBSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1NC(=O)CC2CCOCC2)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)

![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)

![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)

![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)

![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)

![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)

![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)

![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)